F1063-0967

Descripción general

Descripción

F1063-0967 es un compuesto químico conocido por su función como inhibidor de la fosfatasa de dual especificidad 26 (DUSP26). Este compuesto ha demostrado un potencial significativo en la inducción de apoptosis en ciertas líneas celulares de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Aplicaciones Científicas De Investigación

F1063-0967 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de la fosfatasa de dual especificidad 26 y sus efectos en varias vías bioquímicas.

Biología: Se emplea en la investigación de biología celular para inducir apoptosis en líneas celulares de cáncer específicas, como las células de neuroblastoma IMR-32.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad de inducir apoptosis en las células cancerosas.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

F1063-0967 ejerce sus efectos inhibiendo la fosfatasa de dual especificidad 26 (DUSP26). Esta inhibición conduce a la activación de las vías de señalización aguas abajo, como las vías p53 y p38, que están involucradas en la regulación de la apoptosis. Al inhibir DUSP26, this compound induce apoptosis en las células cancerosas, lo que lo convierte en un posible candidato para la terapia del cáncer .

Análisis Bioquímico

Biochemical Properties

F1063-0967 plays a crucial role in biochemical reactions by inhibiting DUSP26, an enzyme involved in the regulation of intracellular signaling pathways. DUSP26 is known to interact with various proteins and enzymes, including the MAP kinase (MAPK) cascades . The inhibition of DUSP26 by this compound leads to the modulation of these signaling pathways, which are critical for numerous cellular processes. The compound’s interaction with DUSP26 results in the induction of apoptosis in IMR-32 neuroblastoma cells, highlighting its potential therapeutic applications .

Cellular Effects

This compound has been shown to induce apoptosis in various cell lines, particularly in IMR-32 neuroblastoma cells, with an IC50 value of 4.13 μM . This compound does not significantly affect the HL7702 cell line and has minimal inhibitory effects on the SH-SY5Y cell line . The induction of apoptosis by this compound is associated with its ability to modulate cell signaling pathways, including those involving p53 and p38, which are crucial for cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of DUSP26, which leads to the activation of downstream signaling pathways such as the MAPK cascades . This inhibition results in the phosphorylation and activation of proteins involved in apoptosis, including p53 and p38 . The compound’s ability to induce apoptosis in neuroblastoma cells is a direct consequence of these molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that this compound can induce sustained apoptosis in neuroblastoma cells, with minimal degradation over time . These findings suggest that the compound is suitable for long-term biochemical and cellular studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DUSP26 and induces apoptosis without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of DUSP26 and its downstream targets . The compound interacts with enzymes and cofactors that modulate the phosphorylation status of proteins involved in cell signaling . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on DUSP26 . The distribution of this compound within cells is crucial for its activity and effectiveness in modulating cellular processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with its target enzyme, DUSP26 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s activity and its ability to modulate cellular signaling pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de F1063-0967 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran el uso de reactivos y catalizadores específicos .

Métodos de producción industrial

La producción industrial de this compound se lleva a cabo en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguido de pasos de purificación como la cristalización y la cromatografía para obtener el producto final con una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones

F1063-0967 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

- EWP 815

- CX08005

- GSK 2830371

- PRL-3 Inhibitor I

Singularidad

F1063-0967 es único debido a su alta especificidad y potencia como inhibidor de la fosfatasa de dual especificidad 26. Su capacidad de inducir apoptosis en líneas celulares de cáncer específicas con efectos mínimos en las células no cancerosas lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

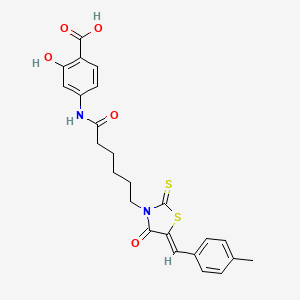

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNICWTYEMLCCAS-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.